molecular formula C25H24N4O B7534262 N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide

N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide

Cat. No. B7534262
M. Wt: 396.5 g/mol
InChI Key: HADQWKJLZQASCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, also known as BPTMC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is not fully understood. However, studies have suggested that N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide may also induce oxidative stress and activate the p53 tumor suppressor pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models of inflammation. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its potent anticancer activity against various cancer cell lines. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide also exhibits a broad spectrum of antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has several limitations for lab experiments, including its poor solubility in water and low bioavailability. These limitations may hinder the development of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide as a viable drug candidate.

Future Directions

Despite the limitations of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide, there are several future directions for its research and development. One potential direction is the modification of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide to improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide with other anticancer or antimicrobial agents. Furthermore, the potential applications of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide in other fields, such as materials science and environmental science, should also be explored. Overall, the future directions for N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide research are promising and may lead to the development of novel therapeutic agents.
Conclusion:
In conclusion, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide exhibits potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. However, N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has several limitations for lab experiments, including its poor solubility in water and low bioavailability. Despite these limitations, the future directions for N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide research are promising and may lead to the development of novel therapeutic agents.

Synthesis Methods

The synthesis of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide involves the reaction of 2-benzylphenylhydrazine and 2,4-dimethylbenzaldehyde with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide.

Scientific Research Applications

N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide is its use as a potential anticancer agent. Studies have shown that N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.

properties

IUPAC Name

N-(2-benzylphenyl)-2-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O/c1-17-13-14-23(18(2)15-17)29-27-19(3)24(28-29)25(30)26-22-12-8-7-11-21(22)16-20-9-5-4-6-10-20/h4-15H,16H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADQWKJLZQASCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2N=C(C(=N2)C(=O)NC3=CC=CC=C3CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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